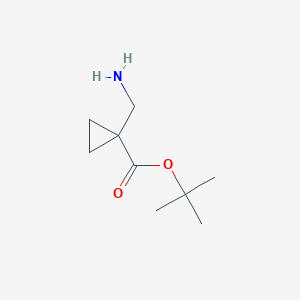

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester

描述

属性

IUPAC Name |

tert-butyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)9(6-10)4-5-9/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMKOHKFVXVSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401154517 | |

| Record name | Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-36-4 | |

| Record name | Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclopropylamine Synthesis as a Precursor

Cyclopropylamine, a key intermediate, can be prepared from butyrolactone by hydrogenation and subsequent amination reactions, as described in patent DE19830633A1. This process involves reacting butyrolactone with hydrogen in the presence of catalysts to yield cyclopropylamine, which can then be further functionalized.

Formation of 1-Amino-cyclopropane-carboxylic Acid Esters

A classical approach involves the reaction of α-acylamino-acrylic acid esters with diazomethane to form pyrazolines, which upon pyrolysis yield 1-acylamino-cyclopropane-carboxylic acid esters. These esters are then saponified to yield the amino acid derivatives. However, due to the toxicity and explosiveness of diazomethane, alternative safer methods have been sought.

Another approach includes the hydrolysis of 1-isocyano-cyclopropane-carboxylic acid esters obtained from isocyano-acetic acid esters and 1,2-dibromoethane in the presence of strong bases. Despite effectiveness, the carcinogenic nature of 1,2-dibromoethane limits industrial application.

Synthesis of the tert-Butyl Ester Derivative

The tert-butyl ester protection of the carboxyl group is commonly achieved by esterification methods or by using tert-butyl-protected intermediates. The tert-butyl group offers selective deprotection advantages and stability under various reaction conditions.

Phosphorylation and Protection: tert-Butyl-protected phosphate groups have been introduced in related cyclopropyl compounds by treatment with di-tert-butyl diethylphosphoramidite and tetrazole in THF, followed by oxidation (e.g., with m-chloroperoxybenzoic acid). The tert-butyl group can be selectively deprotected using 5% trifluoroacetic acid in methylene chloride, demonstrating mild and selective cleavage conditions.

Radical Addition to N-Sulfinyl Imines: A stereoselective method involves the addition of tert-butyl radicals to N-sulfinyl imines derived from cyclopropane carboxylic acids, facilitating the introduction of the tert-butyl group in a controlled manner.

Alternative Routes: Alkylation and Cyclization

A promising synthetic route involves the alkylation-cyclization of nitroacetate esters with 1,2-dihaloethane derivatives (e.g., 1,2-dibromoethane or 1,2-dichloroethane) to form cyclopropane rings bearing nitro and ester groups. Subsequent reduction of the nitro group and hydrolysis of the ester yield the amino acid. This method is advantageous due to the availability of starting materials and relatively mild conditions.

Key reaction conditions from patent CN103864635A:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrocarbonylation cyclization | Nitroacetic acid ester + 1,2-dihaloethane, catalyst (wormwood salt or Na2CO3), methylene dichloride, reflux 80-120 °C | Forms alkylated cyclopropane intermediate |

| Nitro reduction | Tin dichloride in methanol or ethanol, 15-20 °C | Converts nitro to amino group |

| Hydrolysis | NaOH or KOH in methanol or ethanol, reflux 70-90 °C | Converts ester to acid or salt |

| Purification | Cooling stirred crystallization in 95% ethanol | Yields high purity amino acid ester |

This route is scalable and avoids hazardous reagents like diazomethane or 1,2-dibromoethane.

Advanced Synthetic Techniques Involving Cycloaddition

The synthesis of spirocyclopropanated β-lactams related to 1-(aminomethyl)cyclopropane carboxylic acid derivatives has been explored through [2+2] cycloaddition of alkoxymethylenecyclopropanes to acceptor-substituted imines. This method, developed by de Meijere and Yamamoto, offers a pathway to complex cyclopropane-containing amino acid derivatives with potential for further functionalization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Butyrolactone hydrogenation to cyclopropylamine | Butyrolactone | Hydrogen, catalyst | Hydrogenation conditions | Direct amine synthesis | Requires specialized equipment |

| Diazomethane reaction with α-acylamino-acrylic esters | α-Acylamino-acrylic acid esters | Diazomethane | Pyrolysis after cyclization | High yield of cyclopropane esters | Toxic and explosive diazomethane |

| Alkylation-cyclization of nitroacetate esters | Nitroacetic acid ester, 1,2-dihaloethane | Wormwood salt or Na2CO3, tin dichloride, NaOH/KOH | Reflux 70-120 °C | Scalable, safer reagents | Multi-step, requires purification |

| Radical addition to N-sulfinyl imines | N-sulfinyl imines, tert-butyl radical source | Radical initiators | Controlled radical conditions | Stereoselective, tert-butyl protection | Requires radical handling expertise |

| [2+2] Cycloaddition of alkoxymethylenecyclopropanes | Alkoxymethylenecyclopropanes, imines | Metal catalysts (e.g., Ti) | Thermal or metal-catalyzed | Access to spirocyclopropane derivatives | Complex synthesis, less explored |

Research Findings and Notes

- The use of tert-butyl esters facilitates purification and selective deprotection, which is critical in multi-step synthesis involving sensitive functional groups.

- Avoidance of hazardous reagents like diazomethane and 1,2-dibromoethane is a significant concern in industrial synthesis, leading to preference for alkylation-cyclization methods with safer catalysts.

- Radical addition methods provide stereoselectivity and allow for the introduction of the tert-butyl group under mild conditions, enhancing the synthetic versatility of the compound.

- The cycloaddition approach to spirocyclopropane derivatives opens new avenues for structural diversification but requires further investigation for routine synthesis.

化学反应分析

Deprotection Reactions

The tert-butyl ester group in 1-aminomethyl-cyclopropanecarboxylic acid tert-butyl ester can be removed through acidic hydrolysis, typically using trifluoroacetic acid (TFA). The mechanism involves the formation of a stable tert-butyl cation, which can subsequently undergo deprotonation to yield 2-methylpropene as a byproduct. This reaction pathway is significant in the synthesis of the free acid form of the compound, which is often required for further functionalization or biological testing .

Decarboxylation

Another critical reaction involving this compound is decarboxylation. The cyclopropane moiety is known for its propensity to undergo ring-opening reactions under thermal conditions or in the presence of bases. For instance, studies have shown that cyclopropane carboxylic acids can decarboxylate to yield alkenes via an initial ring-opening step followed by the elimination of carbon dioxide. This process can lead to the formation of substituted alkenes or other cyclic structures, depending on the reaction conditions employed .

Rearrangement Reactions

The compound may also participate in rearrangement reactions, particularly under thermal or catalytic conditions. The rearrangement often involves the transformation of the cyclopropyl structure into larger cyclic systems or other functional groups. For example, thermally induced rearrangements can convert cyclopropyl derivatives into more stable cyclic compounds such as dihydrofurans or cyclopentenes through mechanisms involving diradicals or concerted pathways .

Research Findings and Implications

Research indicates that modifications to the cyclopropane structure can significantly influence reaction pathways and outcomes. For instance, variations in substituents on the cyclopropane ring affect both stability and reactivity during decarboxylation and rearrangement processes. Understanding these relationships is crucial for designing synthetic routes that leverage the unique properties of this compound.

Moreover, the ability to selectively deprotect and functionalize this compound positions it as a valuable intermediate in drug discovery and development, particularly for compounds targeting specific biological pathways.

科学研究应用

Medicinal Chemistry

AMCA-TBE has been investigated for its potential as a pharmacological agent. Its structure allows it to act as a prodrug, which can be metabolically converted into active forms within the body.

- Case Study : Research indicates that AMCA-TBE derivatives exhibit promising activity against specific targets in cancer therapy, particularly in inhibiting tumor growth by affecting pathways involved in cell proliferation and apoptosis .

Biochemical Probes

The compound serves as a biochemical probe to study enzyme activities. Its ability to interact with various biomolecules makes it valuable for understanding metabolic pathways.

- Application : AMCA-TBE is utilized to investigate the mechanisms of enzyme catalysis, particularly in systems involving cyclic amino acids where its cyclopropane moiety can influence binding affinities .

Polymer Chemistry

In materials science, AMCA-TBE is used as a building block for synthesizing polymers with specific properties.

- Data Table: Polymer Applications

| Application Area | Polymer Type | Key Properties |

|---|---|---|

| Coatings | Thermoplastic Polymers | Enhanced durability |

| Adhesives | Biodegradable Polymers | Environmental sustainability |

| Composites | High-performance Materials | Strength and lightweight nature |

AMCA-TBE's biological activity is primarily attributed to its ability to modulate receptor interactions and influence signaling pathways.

- Mechanism : The compound interacts with specific receptors, leading to downstream effects that can alter cellular responses. For instance, studies have shown that AMCA-TBE can act on P2Y receptors, which are implicated in platelet aggregation .

Pharmacokinetics

The pharmacokinetic profile of AMCA-TBE indicates favorable absorption and distribution characteristics due to its esterified form.

- Key Insights :

Comparative Analysis with Related Compounds

AMCA-TBE is compared with other similar compounds to highlight its unique properties.

| Compound Name | Structure Feature | Application Area |

|---|---|---|

| 1-Aminocyclopropanecarboxylic Acid | Lacks tert-butyl group | Limited stability |

| Tert-Butyl Carbamate | No chiral center | Less biological activity |

| 1-(Boc-Amino)cyclopropanecarboxylic Acid | More complex synthesis | Broader applications |

作用机制

The mechanism by which 1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor or intermediate in the formation of more complex molecules. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of other reagents.

相似化合物的比较

Table 1: Comparative Analysis of Cyclopropane and Related Derivatives

Key Differences and Implications

Substituent Effects

- Ethyl vs. Aminomethyl Groups: The ethyl group in increases hydrophobicity and steric bulk, whereas the aminomethyl group in the target compound offers nucleophilic reactivity for further functionalization (e.g., amidation).

- Bromophenyl vs. Vinyl Groups : Bromophenyl derivatives () are tailored for Suzuki-Miyaura coupling, while vinyl groups () enable cycloaddition or oxidation reactions.

Ester Group Comparison

Ring Size and Conformation

- Cyclopropane (–8) vs. cyclopentane (): Cyclopropane’s ring strain enhances reactivity in ring-opening reactions, while cyclopentane derivatives offer greater conformational flexibility.

生物活性

1-Aminomethyl-cyclopropanecarboxylic acid tert-butyl ester (AMCA-TBE) is a compound of significant interest in pharmaceutical and agricultural research due to its unique cyclopropane structure and biological properties. This article delves into its biological activity, mechanisms, and potential applications, supported by empirical data and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1263378-36-8

- Molecular Formula : C10H17NO2

- Molecular Weight : 183.25 g/mol

The compound features a cyclopropane ring, which contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that AMCA-TBE exhibits various biological activities, including:

- Antidepressant Properties : A study on derivatives of cyclopropanecarboxylic acids showed that certain compounds had antidepressant effects superior to traditional medications like imipramine . The mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Plant Stress Resistance : AMCA-TBE has been investigated for its role in enhancing plant resilience against environmental stressors. It acts as an ethylene precursor, improving defense mechanisms in plants like maize against pathogens and drought .

The biological activity of AMCA-TBE can be attributed to several mechanisms:

- Neurotransmitter Modulation : By influencing the levels of neurotransmitters in the brain, AMCA-TBE can alter mood and anxiety levels, providing a potential therapeutic avenue for depression .

- Ethylene Biosynthesis : In plants, AMCA-TBE enhances ethylene production, which is crucial for plant growth and response to stress. This interaction helps in activating defense-related proteins that bolster plant immunity against pathogens .

Antidepressant Activity

A series of studies evaluated the antidepressant potential of AMCA-TBE derivatives. One notable study synthesized various derivatives and tested them in animal models. Results indicated that certain compounds exhibited higher efficacy than established antidepressants, suggesting a promising avenue for developing new treatments .

Plant Stress Resistance

In agricultural research, AMCA-TBE was applied to maize plants to assess its effectiveness in enhancing resistance to biotic stressors. The findings revealed that plants treated with AMCA-TBE showed improved yield and resilience against fungal attacks compared to untreated controls. Molecular docking studies indicated a strong binding affinity between AMCA-TBE and key proteins involved in stress response pathways .

Data Table: Summary of Biological Activities

常见问题

[Basic] What is the role of the tert-butyl ester group in protecting carboxylic acid functionalities during synthesis?

The tert-butyl ester acts as a sterically bulky protecting group for carboxylic acids, preventing undesired side reactions such as transpeptidation or premature hydrolysis during multi-step syntheses. Its stability under basic conditions and selective cleavage under acidic conditions (e.g., HCl, TFA) make it ideal for peptide synthesis. For example, in peptide chain assembly, the tert-butyl ester remains intact during catalytic hydrogenation of benzyloxycarbonyl (Z) groups, ensuring selective deprotection . This protection strategy is critical for maintaining structural integrity in complex molecules like cyclopropane-containing amino acid derivatives.

[Basic] How should researchers ensure the stability of 1-aminomethyl-cyclopropanecarboxylic acid tert-butyl ester during storage?

While specific data on this compound’s stability are limited, analogous tert-butyl esters are typically stored at 2–8°C in inert, dry environments to prevent hydrolysis. Stability is influenced by humidity and exposure to acids; thus, desiccants and sealed containers are recommended. Evidence suggests tert-butyl esters are chemically stable under recommended storage but may degrade in acidic or aqueous conditions . Regular monitoring via TLC or HPLC is advised to confirm integrity over time.

[Advanced] What experimental strategies can address selective deprotection of the tert-butyl ester in the presence of acid-labile groups?

Selective cleavage requires careful optimization of acid strength and reaction duration. For instance, in the synthesis of Belactosin derivatives, HCl in ethyl acetate (1–2 M, 12–24 h) selectively removed Boc groups without affecting tert-butyl esters . Alternatively, trifluoroacetic acid (TFA) diluted with dichloromethane (1:9 v/v) can hydrolyze tert-butyl esters while preserving other acid-sensitive moieties. Kinetic studies and pH control are critical to avoid over-degradation.

[Advanced] How can in situ hydrolysis of tert-butyl esters be optimized in multi-step syntheses?

In situ hydrolysis leverages reaction-generated acids (e.g., HBr in Hantzsch pyrrole synthesis) paired with neutralizing agents like DIPEA. For example, using 0.5 equiv DIPEA with HBr achieved efficient tert-butyl ester hydrolysis while minimizing side reactions (Table 2 in ). Reaction temperature (45–50°C) and time (48–72 h) must be calibrated to balance conversion efficiency and byproduct formation.

[Basic] What analytical methods are suitable for characterizing tert-butyl ester-containing compounds post-synthesis?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm tert-butyl group presence (δ ~1.4 ppm for H; ~80–85 ppm for C).

- Chromatography : Reverse-phase HPLC or Sephadex LH-20 columns resolve impurities like pentachlorophenol, a common byproduct in active ester syntheses .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

[Advanced] How can researchers resolve contradictions in reported reactivity data for tert-butyl esters under basic conditions?

Discrepancies may arise from solvent polarity, temperature, or trace moisture. For example, tert-butyl esters are generally stable in anhydrous bases (e.g., DIPEA), but hydrolysis occurs in polar protic solvents (e.g., methanol/water). Systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, rigorous drying) are essential. Cross-referencing with kinetic data from analogous compounds (e.g., tert-butyl peracetate ) can clarify mechanistic outliers.

[Basic] What synthetic routes are effective for introducing the cyclopropane ring into tert-butyl ester derivatives?

Cyclopropanation often involves [2+1] cycloaddition using Simmons-Smith reagents (e.g., Zn/Cu/CHI) or transition-metal-catalyzed reactions. For example, oxidative [3+2] cycloaddition between tert-butyl acetoacetate and C60 generated cyclopropane-fused tert-butyl esters . Post-functionalization (e.g., aminomethylation) then introduces the amine moiety.

[Advanced] What challenges arise in coupling tert-butyl ester-protected intermediates with sterically hindered substrates?

Steric hindrance from the tert-butyl group can reduce coupling efficiency. Mixed anhydride methods (e.g., isobutyl chloroformate) or active esters (e.g., pentafluorophenyl) improve reactivity with hindered amines . Pre-activation of the carboxylic acid (e.g., via DCC/HOAt) and elevated temperatures (45–50°C) may also enhance yields.

[Basic] How does the tert-butyl ester influence the solubility of cyclopropane derivatives in organic vs. aqueous media?

The tert-butyl ester enhances lipophilicity, improving solubility in non-polar solvents (e.g., DCM, THF) but reducing aqueous solubility. This property is exploited in purification (e.g., liquid-liquid extraction) and SPPS, where resin compatibility is critical .

[Advanced] What strategies mitigate tert-butyl ester cleavage during catalytic hydrogenation of aromatic protecting groups?

Use of mild hydrogenation catalysts (e.g., Pd/C at 1 atm H) and neutral pH avoids acid generation. For example, benzyl ester hydrogenation in Z-protected peptides proceeds without tert-butyl ester loss when reaction conditions are tightly controlled . Post-reaction quenching with weak bases (e.g., NaHCO) further stabilizes the ester.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。